1H,1H-Perfluoro-1-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

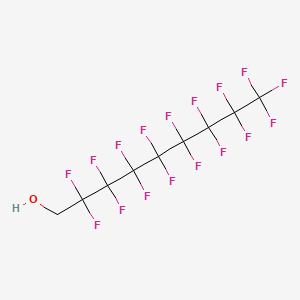

Structure

2D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXJTDJJVULBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2OH, C9H3F17O | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336475 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-56-3 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluoro-1-nonanol: Properties, Synthesis, and Applications

Introduction

1H,1H-Perfluoro-1-nonanol, a member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical characterized by a long perfluorinated carbon chain and a terminal primary alcohol functional group. This unique molecular architecture—a hydrophobic and oleophobic perfluoroalkyl "tail" combined with a hydrophilic hydroxyl "head"—imparts amphiphilic properties and dictates its distinct chemical and physical behavior. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of this compound is crucial for its application as a versatile building block in organic synthesis, a precursor for advanced materials, and a tool in the study of fluorinated compounds' interactions with biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis and reactivity, analytical characterization, and safe handling protocols.

Physicochemical Properties

The combination of a highly fluorinated chain and a hydroxyl group results in properties that are distinct from both non-fluorinated alcohols and fully perfluorinated alkanes. The strong electronegativity of the fluorine atoms significantly influences the electron density across the molecule, affecting its polarity, boiling point, and solid-state characteristics.

| Property | Value | Source(s) |

| CAS Number | 423-56-3 | [1] |

| Molecular Formula | C₉H₃F₁₇O | [1] |

| Molecular Weight | 450.09 g/mol | [1] |

| Appearance | White to off-white solid, often as transparent crystals. | [1] |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | ~176 °C at 740-760 mmHg | [1] |

| Density | ~1.681 g/cm³ | |

| Solubility | Insoluble in water. Slightly soluble in methanol and DMSO. | [1] |

| Vapor Pressure | Low, characteristic of high molecular weight alcohols. | [2] |

| pKa | ~12.88 (Predicted) | [1] |

Synthesis and Reactivity

Synthesis Pathway

This compound is synthesized via a multi-step process known as fluorotelomerization.[3] This process allows for the controlled addition of tetrafluoroethylene (TFE) units to build the perfluoroalkyl chain. The general pathway is as follows:

-

Telomerization: The process begins with the reaction of a perfluoroalkyl iodide (the "telogen"), such as pentafluoroethyl iodide, with multiple units of tetrafluoroethylene (the "taxogen"). This free-radical chain reaction produces a mixture of longer-chain perfluoroalkyl iodides.[4]

-

Ethylene Addition: The desired perfluorooctyl iodide (C₈F₁₇I) is isolated and then reacted with ethylene. This step adds a -CH₂CH₂- group to the end of the perfluoroalkyl chain.[4]

-

Hydrolysis: The resulting 2-(perfluorooctyl)ethyl iodide is subjected to hydrolysis, where the terminal iodine atom is replaced by a hydroxyl group, yielding the final this compound product.[4]

Caption: Generalized synthesis pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its primary alcohol group, though the presence of the highly electronegative perfluoroalkyl chain significantly influences its properties.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) and etherification reactions, making it a valuable building block for introducing the heptadecafluorononyl moiety into larger molecules, such as monomers for fluorinated polymers.[5]

-

Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal) and further to the carboxylic acid (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid).[5] This degradation pathway is of significant environmental interest, as fluorotelomer alcohols are considered precursors to persistent perfluorinated carboxylic acids (PFCAs) in the atmosphere through reactions initiated by hydroxyl radicals.[6]

-

Acidity: The electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-nonanol. This enhanced acidity can influence its behavior in base-catalyzed reactions.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple and highly characteristic. It is expected to show a triplet for the methylene group adjacent to the oxygen (-CH₂OH) around 3.5-4.5 ppm, due to coupling with the neighboring -CH₂- group. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.

-

¹⁹F NMR Spectroscopy: Fluorine NMR provides detailed information about the perfluoroalkyl chain. A series of complex multiplets would be expected, with the CF₃ group appearing at the highest field (least deshielded) and the CF₂ group alpha to the ethyl spacer appearing at the lowest field (most deshielded).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-F stretching bands will also be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹. A C-O stretching vibration is expected around 1000-1100 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 450 may be weak or absent. A characteristic fragmentation pattern would involve the loss of small neutral molecules and cleavage of C-C bonds within the fluorinated chain.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for researchers.

-

Synthesis of Fluorinated Polymers: It serves as a key monomer precursor for creating specialty polymers. For instance, it can be esterified with acrylic or methacrylic acid to form fluorinated monomers, which are then polymerized to produce materials with low surface energy, high thermal stability, and excellent chemical resistance, suitable for advanced coatings and composites.[7][8]

-

Fluorinated Building Block: In organic synthesis, it is used to introduce the C₈F₁₇CH₂CH₂- group into molecules. This can be leveraged to modify the properties of pharmaceuticals or agrochemicals, potentially enhancing their metabolic stability or altering their lipophilicity.[9]

-

Surfactant and Emulsifier Research: Its amphiphilic nature makes it a subject of study in the development of specialty surfactants and emulsifiers, particularly for fluorinated systems.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the quantification and identification of fluorotelomer alcohols.[10]

Objective: To provide a general workflow for the analysis of this compound in a solvent matrix (e.g., ethyl acetate) using GC-MS with electron ionization.

Materials and Reagents:

-

This compound standard

-

Ethyl acetate (pesticide residue grade or equivalent)

-

Helium (carrier gas), high purity

-

GC-MS system equipped with a suitable capillary column (e.g., SH-Stabilwax or equivalent) and an autosampler.

Procedure:

-

Standard Preparation: a. Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethyl acetate. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 ng/mL).[10]

-

GC-MS Instrument Setup (Example Conditions):

-

Injection Port:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

GC Column:

-

Type: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

MS Interface:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.[11]

-

-

-

Analysis Sequence: a. Inject a solvent blank (ethyl acetate) to ensure no system contamination. b. Inject the calibration standards from the lowest to the highest concentration. c. Inject the unknown sample(s). d. Periodically inject a mid-range calibration standard to check for instrument drift.

-

Data Analysis: a. Identify the this compound peak in the chromatograms based on its retention time from the standard injections. b. Confirm the identity by comparing the mass spectrum of the peak in the sample to the mass spectrum of the standard. c. Generate a calibration curve by plotting the peak area versus the concentration of the standards. d. Quantify the amount of this compound in the unknown sample using the calibration curve.

Caption: A typical workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[1] As with all fluorinated compounds, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

This compound is a compound with a unique set of chemical and physical properties driven by its fluorinated structure. For scientists and researchers, it represents a valuable building block for the synthesis of advanced materials and a model compound for studying the environmental and biological behavior of fluorotelomer alcohols. A thorough understanding of its properties, reactivity, and appropriate analytical and handling procedures is essential for its effective and safe utilization in a research and development setting.

References

- Ellis, D. A., Martin, J. W., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2003). Atmospheric Lifetime of Fluorotelomer Alcohols. Environmental Science & Technology, 37(17), 3816–3820. [Link]

- Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. ASMS 2016.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Alcohols in Modern Chemistry.

- Restek. (n.d.). Fast Analysis of Fluorotelomer Alcohols.

- RIC Technologies. (n.d.). Determination of Fluorotelomer Alcohols in Indoor Air using Cryogen-free Thermal Desorption GC-MS/MS.

- Zhang, X., et al. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products.

- Pace, V., & Holzer, W. (2013). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]

- ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF.

- Wikipedia. (n.d.). Fluorotelomer alcohol.

- NIST. (n.d.). 1H,1H,9H-Hexadecafluoro-1-nonanol. NIST WebBook.

- Carl ROTH. (2025). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-octanol.

- Ding, L., & Pehrson, G. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(13), 3689–3694. [Link]

- PubMed. (2021). Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism.

- NIST. (n.d.). 1H,1H,9H-Hexadecafluoro-1-nonanol. NIST WebBook.

- Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97%.

- Fisher Scientific. (n.d.). 1H,1H,9H-Perfluoro-1-nonanol, 97%, Thermo Scientific Chemicals.

- PubChem. (n.d.). 1-Nonanol.

- PubMed. (n.d.). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols.

- PubChem. (n.d.). 1,1,2,2-Tetrahydroperfluoro-1-decanol.

- University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Google Patents. (n.d.). Nonyl alcohol synthesis process - CN105001046A.

Sources

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. louisville.edu [louisville.edu]

An In-depth Technical Guide to 1H,1H-Perfluorononan-1-ol (CAS 423-56-3)

Abstract

This technical guide provides a comprehensive overview of 1H,1H-Perfluorononan-1-ol, also known by its CAS number 423-56-3 and as 8:1 fluorotelomer alcohol (8:1 FTOH). This document is intended for researchers, scientists, and professionals in drug development and related fields who require in-depth knowledge of this compound's physical and chemical properties, synthesis, applications, and analytical methodologies. Furthermore, this guide addresses the significant environmental and toxicological considerations associated with this and other per- and polyfluoroalkyl substances (PFAS).

Introduction

1H,1H-Perfluorononan-1-ol is a fluorotelomer alcohol, a class of organofluorine compounds characterized by a perfluorinated carbon chain linked to a short hydrocarbon chain terminating in a hydroxyl group.[1] These substances are primarily utilized as intermediates in the synthesis of a variety of commercial products, including polymers and surfactants designed to impart water and oil repellency.[2] The unique properties of fluorotelomer alcohols, such as their high thermal and chemical stability, stem from the strength of the carbon-fluorine bond.[3] However, these same properties contribute to their persistence in the environment, leading to significant health and environmental concerns.[1] 1H,1H-Perfluorononan-1-ol is a known precursor to persistent organic pollutants like perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA).[4] Understanding the technical details of this compound is therefore crucial for its responsible handling, for the development of safer alternatives, and for assessing its environmental impact.

Chemical Identifiers and Physical Constants

A clear and unambiguous identification of a chemical substance is paramount for scientific research and regulatory compliance. The following tables provide the key identifiers and physical constants for 1H,1H-Perfluorononan-1-ol.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 423-56-3 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol |

| Molecular Formula | C₉H₃F₁₇O |

| Synonyms | 1H,1H-Perfluorononan-1-ol, 8:1 Fluorotelomer alcohol (8:1 FTOH), Perfluorooctylmethanol, 1H,1H-Heptadecafluorononanol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 450.09 g/mol | [5] |

| Appearance | White transparent crystals or solid | [5] |

| Melting Point | 66-69 °C | [5] |

| Boiling Point | 176 °C at 740 mmHg | [5] |

| Flash Point | 176 °C | [5] |

| Solubility | Insoluble in water. Soluble in DMSO and methanol (slightly). |

Synthesis and Manufacturing

The primary industrial route for the synthesis of 1H,1H-Perfluorononan-1-ol is through a process known as fluorotelomerization.[6] This multi-step process allows for the controlled addition of tetrafluoroethylene (TFE) monomers to a perfluoroalkyl iodide, followed by the introduction of an ethyl alcohol group.

Synthesis Pathway: A Three-Stage Process

The synthesis can be broadly divided into three main stages: telomerization, ethylene addition, and hydrolysis.[6]

Experimental Protocol: Synthesis of 1H,1H-Perfluorononan-1-ol

The following is a generalized experimental protocol based on the principles of fluorotelomerization.[6]

Stage 1: Telomerization to form Perfluorooctyl Iodide

-

Reactor Setup: A high-pressure reactor is charged with a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) and a radical initiator. The system is purged with an inert gas.

-

Reaction: Tetrafluoroethylene (TFE) is introduced into the reactor. The mixture is heated to initiate the polymerization. The reaction progress is monitored by the consumption of TFE.

-

Purification: After the reaction, the mixture of perfluoroalkyl iodides is cooled, and the desired perfluorooctyl iodide is isolated by fractional distillation.

Stage 2: Ethylene Addition

-

Reaction Setup: The purified perfluorooctyl iodide is charged into a reactor.

-

Reaction: The reactor is pressurized with ethylene gas and heated to initiate the radical addition of ethylene across the carbon-iodine bond.

-

Purification: The resulting 2-(perfluorooctyl)ethyl iodide is purified by vacuum distillation.

Stage 3: Hydrolysis to 1H,1H-Perfluorononan-1-ol

-

Reaction: The 2-(perfluorooctyl)ethyl iodide is reacted with oleum (fuming sulfuric acid) to form a sulfate ester intermediate.

-

Hydrolysis: The reaction mixture is then carefully hydrolyzed with ice water, leading to the formation of the final product, 1H,1H-Perfluorononan-1-ol, which precipitates out of the solution.

-

Purification: The solid product is collected by filtration, washed, and can be further purified by recrystallization or vacuum distillation.

Applications and Industrial Relevance

1H,1H-Perfluorononan-1-ol is a key intermediate in the production of fluorinated polymers and surfactants.[2] These materials are valued for their unique surface properties, including hydrophobicity and oleophobicity, making them ideal for applications such as:

-

Surface Coatings: For textiles, paper, and carpets to provide stain and water resistance.[3]

-

Polymer Synthesis: As a monomer for the creation of specialty polymers with high thermal and chemical stability.[7]

-

Biomedical Applications: The resulting polymers have been investigated for use in drug delivery systems due to their unique properties.[7]

Analytical Methodologies

The detection and quantification of 1H,1H-Perfluorononan-1-ol in various matrices are critical for environmental monitoring, toxicological studies, and quality control. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 1H,1H-Perfluorononan-1-ol.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: For water samples, a liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) is typically employed to concentrate the analyte. For solid matrices like textiles, solvent extraction is used.[8]

-

GC Separation: A gas chromatograph equipped with a suitable capillary column (e.g., SH-Stabilwax) is used for separation.[8]

-

MS Detection: A mass spectrometer, often a triple quadrupole (TQ) for enhanced selectivity and sensitivity, is used for detection. Electron ionization (EI) or chemical ionization (CI) can be employed.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of 1H,1H-Perfluorononan-1-ol, particularly in aqueous samples.[5]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction and concentration.

-

LC Separation: A liquid chromatograph with a C18 column is commonly used for separation.[9] The mobile phase is optimized to achieve good peak shape.[5]

-

MS/MS Detection: A tandem mass spectrometer operating in negative ion electrospray mode is often used.[5] Derivatization with reagents like dansyl chloride can significantly enhance sensitivity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.[11] The large chemical shift dispersion and the absence of background signals make it ideal for analyzing complex mixtures of fluorinated molecules.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in 1H,1H-Perfluorononan-1-ol. The characteristic broad O-H stretching vibration of the alcohol group is typically observed in the range of 3200-3500 cm⁻¹, while the C-O stretch appears between 1050-1260 cm⁻¹.[12]

Environmental Fate and Toxicology

The environmental persistence and potential toxicity of 1H,1H-Perfluorononan-1-ol and other PFAS are of significant concern.

Environmental Degradation

1H,1H-Perfluorononan-1-ol is a precursor to highly persistent perfluorinated carboxylic acids (PFCAs), such as perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA).[4] This transformation can occur through atmospheric oxidation and biodegradation in the environment.[4]

Toxicology

Studies have shown that 8:2 FTOH can cause adverse health effects, including hepatotoxicity, immunotoxicity, and reproductive toxicity.[13] Exposure to 8:2 FTOH has been linked to liver injury in animal studies.[13] As a precursor to PFCAs, its toxicological profile is also associated with the known health risks of those persistent compounds.

Safety, Handling, and Disposal

Due to the potential health risks associated with 1H,1H-Perfluorononan-1-ol and other PFAS, strict safety protocols must be followed.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: PFAS waste should be treated as hazardous waste. Disposal methods include high-temperature incineration, secure landfilling in hazardous waste facilities, or deep well injection for liquid waste.[14][15] Do not dispose of down the drain.[16]

Conclusion

1H,1H-Perfluorononan-1-ol (CAS 423-56-3) is a commercially significant fluorotelomer alcohol with unique properties that make it a valuable industrial intermediate. However, its role as a precursor to persistent and potentially toxic per- and polyfluoroalkyl substances necessitates a thorough understanding of its chemistry, environmental fate, and toxicology. This guide has provided a detailed overview of the physical constants, synthesis, applications, and analytical methods for this compound, intended to support the research and development efforts of scientists and professionals in the field. A continued focus on responsible handling, the development of safer alternatives, and effective remediation strategies is essential to mitigate the environmental and health risks associated with this class of chemicals.

References

- Szostek, B., & Aldstadt, J. H. (2006). Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. Journal of Mass Spectrometry, 41(7), 937-945. [Link]

- Kiernan, U. A., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Li, F., et al. (2013). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray mass spectrometry.

- Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316-3321. [Link]

- MCF Environmental Services. (2023). Guidelines for Disposing of PFAS. [Link]

- Shimadzu Corporation. (2019). AD-0201: Analysis of Perfluorooctane Sulfonamidoethanols (FOSEs) and Fluorotelomer Alcohols (FTOHs) in Textiles by LC/MS/MS. [Link]

- University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. [Link]

- Kubícek, V., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3749-3758. [Link]

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

- Shimadzu Corporation. (2019). Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS/MS. [Link]

- Republic Services. (2024). Safe and Secure PFAS Disposal? We Got This. [Link]

- Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. [Link]

- Sustainability Directory. (2025). How Can We Safely Dispose of PFAS?. [Link]

- Wastebits. (2021). What are PFAS Chemicals and How Should You Dispose of Them?. [Link]

- Ayala-Cabrera, J. F., Moyano, E., & Santos, F. J. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.

- LabRulez. (n.d.). Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS/MS. [Link]

- Akgun, M., & Akgun, N. A. (2018). FT-IR data of fatty alcohols, adipic acid and long-chain diesters.

- Wikipedia. (n.d.). Fluorotelomer alcohol. [Link]

- Titaley, I. A., et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Processes & Impacts. [Link]

- Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link]

- ALS Environmental. (n.d.).

- Shreve, O. D., et al. (1951). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 23(2), 277-282. [Link]

- Titaley, I. A., et al. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life.

- Gauthier, S. A., & Mabury, S. A. (2005). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 24(8), 1837-1846. [Link]

- ALS Environmental. (2024). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs)

- National Academies of Sciences, Engineering, and Medicine. (2022). Guidance on PFAS Exposure, Testing, and Clinical Follow-Up.

- Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016. [Link]

- University of Calgary. (n.d.). IR: alcohols. [Link]

- Zhang, L., et al. (2019). 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice. Environmental Toxicology, 34(2), 159-168. [Link]

- Agilent Technologies. (n.d.). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances. [Link]

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

- ALS Environmental. (2024). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs)

- Beierle, J. M., & Brittain, W. J. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry. [Link]

- Pitsevich, G. A., et al. (2014). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation.

- Li, F., et al. (2013). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry.

Sources

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. alsglobal.com [alsglobal.com]

- 3. "Environmental fate of fluorotelomer alcohols and esters in soils" by Jinxia Liu [docs.lib.purdue.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. shimadzu.com [shimadzu.com]

- 10. ues.pku.edu.cn [ues.pku.edu.cn]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mcfenvironmental.com [mcfenvironmental.com]

- 15. republicservices.com [republicservices.com]

- 16. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol, a prominent member of the fluorotelomer alcohol (FTOH) family, is a specialty chemical of significant industrial and research interest. Its unique properties, derived from its highly fluorinated carbon chain and terminal hydroxyl group, make it a valuable intermediate in the synthesis of a wide array of fluorinated surfactants, polymers, and surface-treating agents.[1][2] These end-products are lauded for their exceptional thermal stability, chemical resistance, and low surface energy. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, grounded in established chemical principles and supported by authoritative literature.

The Primary Industrial Synthesis Pathway: The Telomerization Route

The most common and economically viable method for the industrial production of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol is a multi-step process rooted in the telomerization of tetrafluoroethylene (TFE).[2][3] This pathway can be logically dissected into three core stages:

-

Telomerization: The formation of a perfluoroalkyl iodide chain.

-

Ethylenation: The introduction of a two-carbon spacer.

-

Hydrolysis: The conversion of the terminal iodide to a hydroxyl group.

Caption: The three-stage synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol via the telomerization pathway.

Stage 1: Telomerization of Tetrafluoroethylene

The synthesis commences with the radical-initiated telomerization of tetrafluoroethylene (TFE) using a perfluoroalkyl iodide, typically perfluoroethyl iodide (C₂F₅I), as a chain transfer agent or "telogen".[3] This reaction produces a mixture of perfluoroalkyl iodides with varying chain lengths. The general reaction is as follows:

C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI

The distribution of the resulting homologous series of perfluoroalkyl iodides is dependent on the molar ratio of TFE to C₂F₅I. For the synthesis of the target molecule, reaction conditions are optimized to favor the formation of perfluorooctyl iodide (C₈F₁₇I), where n=3. This is typically achieved by controlling the stoichiometry and reaction time. The desired C₈F₁₇I is then isolated from the product mixture via fractional distillation.

Stage 2: Ethylenation of Perfluorooctyl Iodide

The purified perfluorooctyl iodide is subsequently reacted with ethylene (CH₂=CH₂) in a free-radical addition reaction. This step introduces the crucial ethyl spacer between the perfluoroalkyl chain and the functional group.

C₈F₁₇I + CH₂=CH₂ → C₈F₁₇CH₂CH₂I

This reaction yields perfluorooctylethyl iodide, the direct precursor to the final alcohol.[1] The conditions for this step must be carefully controlled to ensure mono-addition and to minimize polymerization of ethylene.

Stage 3: Hydrolysis to the Final Alcohol

The terminal iodine atom in perfluorooctylethyl iodide is readily substituted by a hydroxyl group through hydrolysis.[1][2] This transformation is the final step in forming 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol.

C₈F₁₇CH₂CH₂I + H₂O → C₈F₁₇CH₂CH₂OH + HI

Various reagents can be employed to facilitate this hydrolysis. A common industrial method involves the use of oleum (a solution of sulfur trioxide in sulfuric acid), followed by treatment with water.[4] Another approach involves reacting the iodide with N-methylformamide and water. The choice of hydrolyzing agent impacts the reaction conditions and the overall yield.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis based on established methodologies.[4][5]

Materials

-

Perfluorooctylethyl iodide (C₈F₁₇CH₂CH₂I)

-

50% Oleum (H₂SO₄·SO₃)

-

Ice

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: A 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice bath.

-

Addition of Oleum: 480 g of 50% oleum is added to the reaction flask.

-

Substrate Addition: While maintaining the temperature below 10°C with the ice bath, 207 g of perfluorooctylethyl iodide is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80°C and stirred for 2 hours.

-

Quenching: The reaction mixture is cooled to room temperature and then slowly poured into 1800 ml of ice-water with stirring.

-

Workup: 42 g of sodium bisulfite is added to the mixture to reduce any residual iodine. The mixture is then heated to 105°C for 5 hours. After cooling to room temperature, the mixture is diluted with 1 L of water.

-

Isolation: The resulting solid is collected by filtration and washed twice with deionized water.

-

Purification: The crude product is purified by vacuum distillation to yield the final product, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol, as a white solid.

Data Summary

| Step | Key Reagents | Reaction Conditions | Expected Yield | Purity |

| Ethylenation | Perfluorooctyl iodide, Ethylene, Radical Initiator | Varies with initiator | >90% | >95% |

| Hydrolysis | Perfluorooctylethyl iodide, Oleum | 80°C, 2 hours | ~75%[4] | >97% (after distillation) |

Alternative Synthesis Strategies

While the telomerization route is dominant, other methods for synthesizing perfluoroalkyl ethanols have been reported. One notable alternative involves the reaction of perfluoroalkyl ethyl iodides with a zinc-copper couple in a dissociating solvent like an alkyl phosphate.[5] This process also aims to replace the terminal iodine with a hydroxyl group. Another patented method describes the esterification of perfluoroalkyl ethyl iodide followed by hydrolysis to obtain the alcohol.[4] These methods, while effective, are generally less common in large-scale industrial production compared to the telomerization pathway.

Conclusion

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol is a well-established process, with the telomerization of tetrafluoroethylene being the cornerstone of industrial production. This multi-step pathway, involving controlled radical reactions and a final hydrolysis, allows for the efficient construction of this highly fluorinated alcohol. The resulting compound serves as a critical building block for a multitude of high-performance fluorochemicals, underscoring the importance of understanding its synthesis in the fields of materials science and chemical manufacturing.

References

- Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization. KoreaScience.

- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245. American Chemical Society - ACS Fall 2025.

- Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. National Institutes of Health.

- The perfluorinated alcohols (F 5 C 6 )(F 3 C) 2 COH and (F 5 C 6 )(F 10 C 5 )COH: synthesis, theoretical and acidity studies, spectroscopy and structu. Physical Chemistry Chemical Physics (RSC Publishing).

- (PDF) The perfluorinated alcohols (F5C6)(F 3C)2COH and (F5C6)(F 10C5)COH: Synthesis, theoretical and acidity studies, spectroscopy and structures in the solid state and the gas phase. ResearchGate.

- Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. MDPI.

- CN103772150A - Perfluoroalkyl ethanol preparation method. Google Patents.

- EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols. Google Patents.

- 1h,1h-heptadecafluoro-1-nonanol suppliers USA. USA Chemical Suppliers.

- Fluorotelomer alcohol. Wikipedia.

- EP0089859A1 - Process for the preparation of 2-perfluoroalkyl ethanols. Google Patents.

- Synthesis of CFC‐Fn precursors. a) C8F17(CH2)3I, t‐BuOK, THF;... ResearchGate.

- Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Scilit.

- Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate.

Sources

- 1. Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 2. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103772150A - Perfluoroalkyl ethanol preparation method - Google Patents [patents.google.com]

- 5. EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Determination of Molecular Weight and Formula for 1H,1H-Perfluoro-1-nonanol

This technical guide provides a comprehensive, in-depth exploration of the methodologies employed for the precise determination of the molecular weight and formula of 1H,1H-Perfluoro-1-nonanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights to deliver a robust and self-validating framework for the characterization of this and similar highly fluorinated compounds.

Introduction

This compound, a member of the fluorotelomer alcohol (FTOH) family, possesses a unique combination of a hydrophilic alcohol functional group and a hydrophobic, lipophobic perfluorinated carbon chain. This amphipathic nature makes it a valuable precursor and intermediate in the synthesis of a wide array of specialty chemicals, including surfactants, polymers, and surface-treatment agents. Accurate determination of its molecular formula and weight is a cornerstone of quality control, reaction stoichiometry, and regulatory compliance. This guide elucidates the primary analytical techniques and the causality behind their application in the unequivocal characterization of this compound.

Core Molecular Attributes

A precise understanding of the fundamental properties of this compound is paramount before delving into experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₁₇O | [1][2] |

| Molecular Weight | 450.09 g/mol | [1][2] |

| Synonyms | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol | [1] |

| Physical State | White Solid | [2] |

Experimental Determination of Molecular Formula and Weight: A Multi-faceted Approach

The robust and unambiguous determination of the molecular formula and weight of this compound necessitates a synergistic application of multiple analytical techniques. The inherent stability of the carbon-fluorine bond and the compound's volatility present unique challenges that are addressed by the methodologies detailed below.

Workflow for Structural and Compositional Analysis

Caption: Workflow for the comprehensive analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule with high confidence. Unlike nominal mass measurements, HRMS can distinguish between isobars (ions with the same nominal mass but different exact masses) by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision is critical for fluorinated compounds where the mass of fluorine (18.9984 Da) is close to that of a hydroxyl group and an amino group.

Trustworthiness: The self-validating nature of HRMS lies in its high accuracy and the use of internal standards. The mass accuracy of modern instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is typically below 5 ppm, providing a very narrow window for possible elemental compositions.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for alcohols, though Atmospheric Pressure Chemical Ionization (APCI) can also be effective.

-

Mass Calibration: Calibrate the instrument immediately prior to analysis using a well-characterized calibration standard to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da).

-

-

Data Analysis:

-

Identify the molecular ion peak or a prominent adduct (e.g., [M-H]⁻ in negative ESI).

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the detected ion. The software will generate a list of possible molecular formulas within a specified mass tolerance (e.g., ±5 ppm).

-

The correct formula for this compound (C₉H₃F₁₇O) will be readily distinguishable from other potential formulas with the same nominal mass.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Verification

Expertise & Experience: GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. It provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation. For fluorinated compounds, the choice of ionization method is crucial, as standard Electron Ionization (EI) can cause extensive fragmentation, often leading to a weak or absent molecular ion peak. Chemical Ionization (CI) is a softer ionization technique that is more likely to yield a discernible molecular ion or a protonated molecule, which is essential for confirming the molecular weight.

Trustworthiness: The retention time of the compound in the gas chromatogram provides an orthogonal piece of information to the mass spectrum, enhancing the reliability of the identification. The fragmentation pattern serves as a fingerprint for the molecule, which can be compared to library spectra or used for structural confirmation.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent such as ethyl acetate or methanol.

-

-

Instrumentation and Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a mid-polarity column like a DB-624).

-

Injection: Use a split/splitless injector. A typical injection volume is 1 µL.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and elution of the analyte.

-

Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

-

Ionization: Perform analysis using both Electron Ionization (EI) and Chemical Ionization (CI) modes. For CI, methane or isobutane can be used as the reagent gas.

-

-

Data Analysis:

-

EI Spectrum: Analyze the fragmentation pattern. Look for characteristic losses of HF, CₓFᵧ fragments, and the alkyl chain.

-

CI Spectrum: Identify the protonated molecule [M+H]⁺ or other adducts that confirm the molecular weight of 450.10 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule. For this compound, both ¹H and ¹⁹F NMR are indispensable. ¹H NMR confirms the presence and environment of the protons, while ¹⁹F NMR provides detailed information about the extensive fluorine substitution.

Trustworthiness: The chemical shifts, coupling constants, and integration values in NMR spectra are highly reproducible and directly correlate to the molecular structure, providing a self-validating dataset for structural confirmation.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

-

Instrumentation and Analysis:

-

NMR Spectrometer: A 300 MHz or higher field spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected to show a characteristic chemical shift and coupling pattern.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The highly fluorinated chain will give rise to a series of signals with chemical shifts and coupling patterns characteristic of the different CF₂ and CF₃ groups.

-

-

Data Analysis:

-

¹H NMR:

-

The -CH₂- group will appear as a triplet due to coupling with the adjacent CF₂ group.

-

The -OH proton will appear as a broad singlet, and its chemical shift can be variable.

-

Integration of the signals will confirm the 2:1 ratio of the methylene to hydroxyl protons.

-

-

¹⁹F NMR:

-

The spectrum will show distinct signals for the CF₃ group and the different CF₂ groups along the chain.

-

The integration of these signals will correspond to the number of fluorine atoms in each unique chemical environment.

-

-

Elemental Analysis for Elemental Composition

Expertise & Experience: Elemental analysis provides the mass percentages of the constituent elements (C, H, O, F) in a compound. For highly fluorinated compounds, this technique can be challenging due to the high thermal stability of the C-F bonds and the reactive nature of the combustion products. Specialized combustion techniques and scrubbers are often required for accurate fluorine determination.

Trustworthiness: When performed correctly, elemental analysis provides a fundamental measure of the elemental composition that can be directly compared to the theoretical values calculated from the proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the correctness of the formula.

Experimental Protocol:

-

Sample Preparation:

-

A small, accurately weighed amount of the dried, pure sample (typically 1-3 mg) is required.

-

-

Instrumentation and Analysis:

-

Elemental Analyzer: A specialized analyzer capable of high-temperature combustion and equipped for fluorine analysis is necessary.

-

Combustion: The sample is combusted at a very high temperature in a stream of oxygen.

-

Detection: The resulting gases (CO₂, H₂O, and HF or SiF₄ after reaction with a silicon-containing material) are separated and quantified.

-

-

Data Analysis:

-

The instrument software calculates the percentage of each element.

-

Compare the experimental percentages to the theoretical values for C₉H₃F₁₇O:

-

Carbon: 24.01%

-

Hydrogen: 0.67%

-

Fluorine: 71.75%

-

Oxygen: 3.55%

-

-

A close correlation between the experimental and theoretical values confirms the elemental composition.

-

Conclusion

The determination of the molecular weight and formula of this compound is a critical aspect of its chemical characterization, demanding a rigorous and multi-faceted analytical approach. The synergistic use of high-resolution mass spectrometry, gas chromatography-mass spectrometry with appropriate ionization techniques, ¹H and ¹⁹F NMR spectroscopy, and specialized elemental analysis provides a self-validating framework for the unambiguous confirmation of its identity and purity. The protocols and insights provided in this guide are designed to empower researchers and scientists to confidently characterize this and other challenging fluorinated molecules, ensuring the integrity and reliability of their scientific endeavors.

References

- Santos, F. J., et al. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.

- Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

- Gerken, M., et al. (2011). The perfluorinated alcohols (F5C6)(F3C)2COH and (F5C6)(F10C5)COH: Synthesis, theoretical and acidity studies, spectroscopy and structures in the solid state and the gas phase. Physical Chemistry Chemical Physics, 13(14), 6184-6191. [Link]

- University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. [Link]

- ALS Environmental. (2023).

- Busch, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8217. [Link]

- PubChem. This compound. [Link]

Sources

The Solubility Profile of 1H,1H-Perfluoro-1-nonanol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the solubility characteristics of 1H,1H-Perfluoro-1-nonanol (CAS 423-56-3), a prominent member of the fluorotelomer alcohol (FTOH) family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its behavior in various solvent systems, which is critical for its application in synthesis, formulation, and material science.

Executive Summary: The Dual Nature of a Fluorinated Alcohol

This compound is a unique molecule characterized by a long, hydrophobic, and lipophobic perfluorinated carbon chain (

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | [1] | |

| Molecular Weight | 450.09 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 66-69 °C | [1][2][3] |

| Boiling Point | 175-176 °C | [2][3] |

| Water Solubility | Insoluble / Poor | [2][4] |

The solid-state of this compound at room temperature necessitates consideration of the energy required to overcome crystal lattice forces for dissolution to occur.

Aqueous Solubility: A Tale of Two Moieties

The solubility of this compound in water is exceedingly low. While one source has anecdotally reported it as "soluble,"[3] the overwhelming evidence from related compounds and its chemical structure points towards very limited aqueous solubility[2][4]. The long, rigid perfluorinated chain is intensely hydrophobic, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.

Studies on homologous series of fluorotelomer alcohols have demonstrated a clear trend: as the length of the perfluorocarbon chain increases, aqueous solubility dramatically decreases. Specifically, each additional

Solubility in Organic Solvents: A Spectrum of Miscibility

Polar Aprotic Solvents

Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at dissolving this compound. One report indicates slight solubility in DMSO[2]. The polarity of these solvents can interact favorably with the hydroxyl group of the FTOH, while their larger molecular size can accommodate the bulky fluorinated chain more readily than smaller, highly cohesive solvents. Research has shown that the stability, and by extension, the solvation, of FTOHs is significant in polar aprotic solvents like THF and DMF[6].

Alcohols

The solubility in alcoholic solvents is anticipated to follow a predictable trend. Shorter-chain alcohols like methanol and ethanol are likely to be better solvents than longer-chain alcohols such as octanol. This is because the hydroxyl group of the solvent can engage in hydrogen bonding with the hydroxyl group of this compound. However, as the hydrocarbon chain of the alcohol solvent increases, its overall polarity decreases, reducing its effectiveness in solvating the polar head of the FTOH. For the related compound PFOS, its solubility is significantly higher in methanol than in octanol[7]. A similar trend is expected for this compound, with one source indicating slight solubility in methanol[2].

Nonpolar Solvents

Nonpolar solvents like hexane and toluene are generally poor solvents for this compound. While the "like dissolves like" principle might suggest that the nonpolar fluorinated tail would interact favorably with nonpolar solvents, the reality is more complex. "Fluorous" phases have unique properties and do not readily mix with hydrocarbon-based nonpolar solvents. The energy required to break the hydrogen bonds of the FTOH's hydroxyl groups is not compensated by the weak van der Waals interactions with the nonpolar solvent.

Table of Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Moderate to High | Favorable dipole-dipole interactions and capacity to solvate the fluorinated chain. |

| Alcohols (Short-chain) | Methanol, Ethanol | Moderate | Hydrogen bonding with the hydroxyl group. |

| Alcohols (Long-chain) | 1-Octanol | Low | Reduced polarity of the solvent. |

| Halogenated | Chloroform | Moderate | Similarities in polarity and potential for favorable interactions. |

| Nonpolar Aromatic | Toluene | Low | Unfavorable energetics for breaking hydrogen bonds. |

| Nonpolar Aliphatic | Hexane | Very Low | Mismatch in intermolecular forces and "fluorous" effect. |

Solubility in Fluorinated Solvents: The "Fluorous" Affinity

Fluorinated solvents are of particular interest due to their unique properties and their potential for high solubility of fluorinated compounds. Hexafluoroisopropanol (HFIP) is a prime example of a highly polar, strongly hydrogen-bond-donating fluorinated solvent[8][9].

HFIP is an excellent solvent for a wide range of polar polymers and peptides due to its ability to break down intermolecular hydrogen bonds and solvate both polar and nonpolar moieties[10][11]. Given these properties, it is highly probable that This compound exhibits high solubility in hexafluoroisopropanol . The "like dissolves like" principle is strongly applicable here, with the fluorinated nature of both the solute and the solvent promoting miscibility. Other fluorinated solvents would also be expected to be good candidates for dissolving this compound.

Experimental Determination of Solubility: A Practical Protocol

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[10][12].

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., methanol, acetone, hexafluoroisopropanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Preparation and Analysis:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter compatible with the solvent into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Theoretical Framework: Understanding the "Why"

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent.

Diagram of Key Intermolecular Interactions:

Caption: Dominant intermolecular forces influencing solubility.

-

Hydrogen Bonding: The terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-F bonds and the C-O and O-H bonds create a significant molecular dipole, allowing for favorable interactions with polar aprotic solvents.

-

Fluorous Interactions: The perfluorinated chain gives rise to "fluorous" interactions. Perfluoroalkanes are known to be poor solvents for most organic compounds but have a strong affinity for other fluorinated molecules. This principle is key to the high solubility in fluorinated solvents.

-

van der Waals Forces: These are present in all interactions but are relatively weak compared to the other forces at play. They are the dominant force in interactions with nonpolar aliphatic and aromatic solvents.

Conclusion and Future Perspectives

This compound presents a challenging yet predictable solubility profile. Its poor aqueous solubility is a defining characteristic, while its solubility in organic solvents is dictated by a balance of polarity and hydrogen bonding capabilities. For applications requiring high solubility, polar aprotic and short-chain alcoholic solvents are recommended. Fluorinated solvents, such as hexafluoroisopropanol, are predicted to be excellent solvents for this compound.

The lack of extensive quantitative solubility data in the public domain highlights an area for future research. A systematic study of the solubility of this compound and other long-chain FTOHs in a diverse range of organic and fluorinated solvents would be of significant value to the scientific community, enabling more precise control over processes involving these unique and technologically important molecules.

References

- Base-Induced Instability of Fluorotelomer Alcohols. PubMed Central (PMC) - NIH. [Link]

- PFOS solubility in different organic solvents (a) and alcoholic...

- Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central (PMC). [Link]

- Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils.

- Fluorinated Alcohols' Effects on Lipid Bilayer Properties.

- Solvent: hexafluoroisopropanol. University of Rochester, Department of Chemistry. [Link]

- This compound. Chongqing Chemdad Co., Ltd. [Link]

- Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. Semantic Scholar. [Link]

- Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Hexafluoroisopropanol as a highly vers

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 3. Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sixty Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data analysis of 1H,1H-Perfluoro-1-nonanol (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Fluorinated Alcohol

1H,1H-Perfluoro-1-nonanol, a member of the fluorotelomer alcohol family, possesses a unique molecular architecture comprising a long perfluorinated carbon chain and a terminal primary alcohol group. This structure imparts distinct physicochemical properties, making it a subject of interest in materials science, surfactant technology, and as a potential precursor to environmentally significant perfluorinated compounds.[1][2] A definitive and unambiguous characterization of this molecule is paramount for its application and study, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the spectroscopic data of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a comprehensive and validated molecular profile. The causality behind spectral features will be explored, offering insights rooted in the fundamental principles of spectroscopy and the electronic environment of the fluorinated structure.

The Analytical Triad: A Symphony of Spectroscopic Techniques

The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique probes different aspects of the molecule's constitution, and their combined data provides a self-validating system for structural confirmation.

Caption: Integrated spectroscopic workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d (CDCl₃) or acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for accurate integration, and a spectral width that encompasses the expected chemical shifts.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Given the high sensitivity and 100% natural abundance of ¹⁹F, spectra can be obtained relatively quickly.[3][4] It is often beneficial to run both proton-coupled and -decoupled ¹⁹F NMR spectra to observe H-F coupling constants.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

-

-CH₂- (Methylene group): This signal, corresponding to the two protons adjacent to the perfluorinated chain, is expected to appear as a triplet of triplets. The primary splitting into a triplet is due to coupling with the adjacent two fluorine atoms on the C2 carbon. A secondary, smaller triplet splitting arises from coupling to the two protons of the hydroxyl-bearing methylene group. The chemical shift is significantly downfield due to the strong electron-withdrawing effect of the perfluoroalkyl chain.

-

-OH (Hydroxyl group): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH ₂-CF₂- | ~ 2.4 | Triplet of Triplets | 2H |

| -CH ₂-OH | ~ 4.0 | Triplet | 2H |

| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H |

Note: Predicted chemical shifts are based on data from analogous fluorotelomer alcohols and general principles of NMR spectroscopy.[5][6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The highly electronegative fluorine atoms will cause significant downfield shifts for the carbons in the perfluorinated chain.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Feature |

| C H₂OH | ~ 60 | Shielded relative to the fluorinated carbons. |

| C H₂CF₂ | ~ 30 | Upfield shift due to the β-effect of the fluorines. |

| -C F₂- chain | 108 - 125 | Complex region with multiple signals. |

| -C F₃ | ~ 118 | Terminal trifluoromethyl group. |

Note: The exact assignment of the individual -CF₂- groups requires advanced 2D NMR techniques (e.g., HMBC, HSQC) and comparison with predicted spectra.

¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][4][7]

-

-CF₃ Group: The terminal trifluoromethyl group will appear as a triplet, integrating to three fluorine atoms, due to coupling with the adjacent -CF₂- group.

-

-CF₂- Groups: The internal perfluoromethylene groups will each appear as complex multiplets due to coupling with neighboring -CF₂- groups. The signals will be spread over a range, with the -CF₂- group closest to the hydroxyl group being the most downfield.

-

-CH₂CF₂- Group: The fluorine atoms on the carbon adjacent to the methylene group will appear as a triplet due to coupling with the two protons of the -CH₂- group.

| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |

| -F ₃ | ~ -81 | Triplet |

| -CF ₂- (internal) | -120 to -126 | Multiplets |

| -CH₂CF ₂- | ~ -114 | Triplet |

Note: ¹⁹F NMR chemical shifts are highly sensitive to the molecular environment and can be predicted with reasonable accuracy using computational methods.[8][9][10]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be taken first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3500 - 3200 | O-H stretch | Alcohol (-OH) | Strong, broad band[11][12][13] |

| 3000 - 2850 | C-H stretch | Methylene (-CH₂-) | Medium to weak bands |

| 1300 - 1100 | C-F stretch | Perfluoroalkyl chain | Very strong, complex bands |

| 1260 - 1050 | C-O stretch | Primary alcohol | Strong band[13] |